
Propafenone-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propafenone-d5 Hydrochloride is the deuterium labeled version of Propafenone Hydrochloride . Propafenone Hydrochloride is a class of anti-arrhythmic medication, which treats illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Molecular Structure Analysis
The molecular formula of Propafenone-d5 Hydrochloride is C21H23D5ClNO3 . The molecular weight is 382.94 . The structure includes a propylamino group, a hydroxy group, and a phenyl group .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Drug
Propafenone Hydrochloride (PPF) is an antiarrhythmic drug used for the treatment of heart diseases . It is an active sodium channel blocker, with β-adrenoceptor antagonist and weak calcium antagonist activity . It has been widely used for supraventricular and ventricular tachyarrhythmias .
Pharmacokinetics Research
PPF has complex pharmacokinetics and shows typical characteristics of genetic determination and nonlinear dose-plasma concentration . This highlights the importance of dosages during PPF treatment .
Ratiometric Detection
A simple and time-saving ratiometric fluorescent approach for the determination of PPF was developed using dual emissive carbon dots (DECDs) as a probe . This method shows an excellent linear range from 900 to 100 μM .
Drug Detection
The content of PPF was successfully analyzed in commercial tablets and in complex biological samples with satisfactory recoveries (ranging from 97.1 to 103.3%), showing great potential for application in clinical research .
Forensic Toxicology
A novel and selective GC-MS/MS method for the determination of PPF and its tissue distribution in an intentional fatal poisoning case was developed . This method is applicable to PPF quantification in the range of therapeutic to lethal concentrations in complex post-mortem samples .
Suicide Case Investigation
The distribution of PPF has been investigated in fatal intoxication cases and can be helpful in clinical or forensic toxicology .
Wirkmechanismus
Target of Action
Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.
Mode of Action
Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .
Biochemical Pathways
The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Pharmacokinetics
Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone-d5 Hydrochloride is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .
Result of Action
The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Propafenone-d5 Hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .
Safety and Hazards
Propafenone can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It’s important to avoid dust formation and inhalation, and to use personal protective equipment when handling Propafenone-d5 Hydrochloride .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the reaction with Hydrochloric acid to form the final product.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent (D2O) and reacted with sodium borodeuteride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The resulting deuterated Propafenone is then isolated and purified.", "The purified deuterated Propafenone is dissolved in water and reacted with hydrochloric acid (HCl) to form Propafenone-d5 Hydrochloride.", "The reaction mixture is then neutralized with sodium hydroxide (NaOH) and the final product is isolated and purified." ] } | |
CAS-Nummer |
93909-48-9 |
Produktname |
Propafenone-d5 Hydrochloride |
Molekularformel |
C21H28ClNO3 |
Molekulargewicht |
382.94 |
IUPAC-Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
InChI-Schlüssel |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyme |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



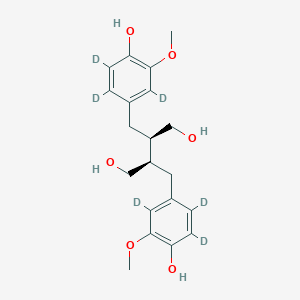
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
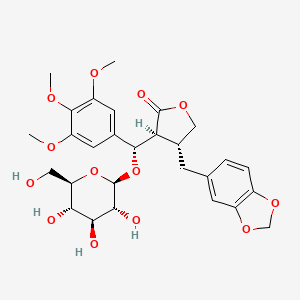

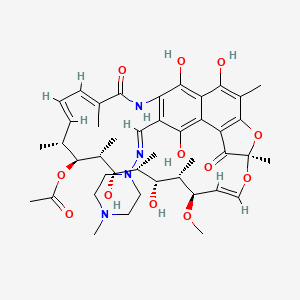
![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
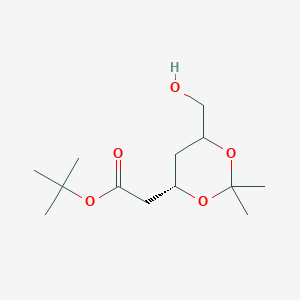
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
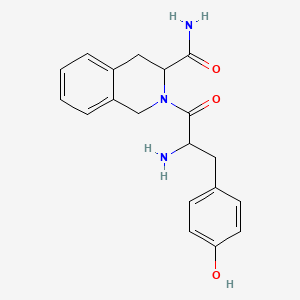
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)